N-methyl-1H-indole-4-carboxamide
Description
Significance of Indole (B1671886) and Carboxamide Scaffolds in Medicinal Chemistry
The indole nucleus is a prominent and versatile scaffold in drug discovery, recognized for its presence in numerous natural products, alkaloids, and bioactive compounds. google.com This privileged structure is a key component in a wide array of therapeutic agents due to its ability to interact with various biological targets. google.comontosight.ai The indole ring system is foundational to many approved drugs and is a focal point in the development of treatments for a multitude of conditions, including cancer, infectious diseases, inflammation, and neurodegenerative disorders. ontosight.ai Its unique electronic properties and the ability to be functionalized at various positions make it an attractive starting point for the design of novel therapeutic molecules. arkat-usa.org
Similarly, the carboxamide functional group is of paramount importance in medicinal chemistry. It is estimated that over 25% of all drugs contain at least one amide bond. nih.gov This group's stability and its capacity to act as both a hydrogen bond donor and acceptor allow it to form strong and specific interactions with biological macromolecules like proteins and enzymes. google.com Carboxamides are integral to the structure of peptides and proteins and are found in a vast range of pharmaceuticals, contributing to their efficacy and pharmacokinetic properties. nih.govgoogle.com The combination of an indole scaffold with a carboxamide linker has given rise to a multitude of derivatives with significant biological activities, including potent anticancer and antimicrobial effects. arkat-usa.orgsigmaaldrich.comrsc.org
Overview of N-methyl-1H-indole-4-carboxamide Research Landscape
Direct and extensive academic research specifically focused on this compound is not widely published. However, the research landscape can be understood by examining the synthesis of its precursors and the extensive studies conducted on its structural isomers.
The synthesis of this compound would typically proceed through the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-indole-4-carboxylic acid. This carboxylic acid can be synthesized from its methyl ester, methyl 1-methyl-1H-indole-4-carboxylate, via hydrolysis. google.com The synthesis of the related indole-4-carbaldehyde, another potential precursor, has also been described in the literature. bldpharm.com
While direct biological studies on the 4-carboxamide isomer are limited, extensive research on other isomers, particularly indole-2-carboxamides and indole-3-carboxamides, provides a strong rationale for its potential biological significance. For instance, various N-substituted 1H-indole-2-carboxamides have been designed and evaluated as potent anticancer agents, showing activity against various cancer cell lines. google.commdpi.com Furthermore, indole-2-carboxamides have been investigated for their activity against Trypanosoma cruzi, the parasite that causes Chagas disease, and as potential treatments for tuberculosis. arkat-usa.orgnih.gov In a similar vein, derivatives of N-((1-methyl-1H-indol-3-yl)methyl)acetamides have been synthesized and shown to inhibit tubulin polymerization, a key mechanism in cancer chemotherapy.
The potential of the indole-4-carboxamide scaffold in drug discovery is further highlighted by a patent describing substituted 6-bromo-1-(sec-butyl)-3-methyl-1H-indole-4-carboxylic acid derivatives as inhibitors of the enzyme EZH2, which is a target in cancer therapy. google.com This underscores the value of the indole-4-carboxylic acid core in generating medicinally relevant compounds.
The physical and chemical properties of this compound and its key precursor are summarized in the table below.
| Property | Value |
| This compound | |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| IUPAC Name | This compound |
| 1-methyl-1H-indole-4-carboxylic acid | |
| Molecular Formula | C10H9NO2 |
| Molecular Weight | 175.18 g/mol |
| CAS Number | 90924-06-4 |
This table presents basic properties of the title compound and its direct precursor.
The following table provides a comparative overview of the investigated biological activities of different indole carboxamide isomers, suggesting potential research avenues for this compound.
| Indole Carboxamide Isomer | Investigated Biological Activities |
| Indole-2-carboxamide | Anticancer, Anti-Trypanosoma cruzi, Antitubercular |
| Indole-3-carboxamide | Tubulin Polymerization Inhibition |
| Indole-4-carboxamide | EZH2 Inhibition (for substituted derivatives) |
This table compares the studied biological activities of various indole carboxamide isomers, highlighting the therapeutic potential within this compound class.
Structure
3D Structure
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
N-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-11-10(13)8-3-2-4-9-7(8)5-6-12-9/h2-6,12H,1H3,(H,11,13) |
InChI Key |
SLFIWTNAKPDBJR-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C2C=CNC2=CC=C1 |
Origin of Product |
United States |
Molecular Mechanisms and Target Engagement of N Methyl 1h Indole 4 Carboxamide and Its Analogues
Modulation of Cellular Pathways
The binding of N-methyl-1H-indole-4-carboxamide and its analogues to their molecular targets can trigger a cascade of events, leading to the modulation of various cellular pathways. These pathways are critical for normal cellular function, and their perturbation can lead to therapeutic effects or toxicity.
A significant finding for indole-4-carboxamides is their role as prodrugs in the context of Mycobacterium tuberculosis. nih.gov These compounds are hydrolyzed by a bacterial amidase to produce 4-aminoindole. nih.gov This metabolite then acts as a tryptophan antimetabolite, interfering with the tryptophan biosynthesis pathway, which is essential for the bacterium's survival. nih.gov This represents a clear example of how these compounds can modulate a key metabolic pathway. The tryptophan metabolic pathway is a crucial route for the production of various bioactive molecules, including serotonin (B10506) and kynurenine, and its disruption can have profound physiological effects. nih.govtechnologynetworks.com
The broader family of indole (B1671886) derivatives has been shown to influence a range of cellular processes. For instance, some indole compounds have demonstrated the ability to induce apoptosis (programmed cell death) in cancer cells. nih.gov This is often achieved by affecting the levels of key regulatory proteins in apoptotic pathways, such as caspases and members of the Bcl-2 family. nih.gov Furthermore, some indole-based benzenesulfonamides have been shown to suppress tumor growth and cell migration by inhibiting carbonic anhydrase IX, an enzyme involved in pH regulation and overexpressed in many cancers. mdpi.com
While not specific to the 4-carboxamide isomer, indole-2-carboxamides that act as allosteric modulators of the CB1 receptor can influence downstream signaling pathways. nih.govnih.gov For example, some of these modulators can block agonist-induced G-protein coupling while simultaneously promoting β-arrestin-mediated signaling, leading to the activation of pathways like the extracellular signal-regulated kinase (ERK) pathway. nih.gov This biased signaling can lead to selective therapeutic effects.
Although direct evidence linking this compound to the modulation of DNA repair and cell cycle progression in human cells is limited, the general class of indole compounds has been implicated in these processes. chula.ac.th Some indoles have been shown to either promote DNA repair or induce cell death depending on the level of genotoxic stress, suggesting a role in maintaining genome integrity. chula.ac.th
The diverse biological activities of indole carboxamide analogues are summarized in the table below.
| Compound Class | Modulated Cellular Pathway | Observed Effect |
|---|---|---|
| Indole-4-carboxamides | Tryptophan Biosynthesis (in M. tuberculosis) | Inhibition of tryptophan synthesis, leading to antitubercular activity. nih.gov |
| Indole-2-carboxamides | Apoptosis, EGFR/CDK2 Signaling | Induction of apoptosis in cancer cells. nih.gov |
| Indole-based Benzenesulfonamides | Carbonic Anhydrase IX Pathway | Suppression of tumor growth and cell migration. mdpi.com |
| Indole-2-carboxamides (CB1 modulators) | G-protein and β-arrestin Signaling | Biased signaling with potential for selective therapeutic effects. nih.gov |
| General Indole Compounds | DNA Repair and Cell Death | Regulation of genome integrity in response to genotoxic stress. chula.ac.th |
Allosteric Modulation Principles
Allosteric modulation represents a sophisticated mechanism of drug action where a molecule binds to a site on a receptor that is distinct from the primary, or orthosteric, binding site. This binding event induces a conformational change in the receptor, which in turn modulates the binding or signaling of the orthosteric ligand. Allosteric modulators can be positive (enhancing the effect of the orthosteric ligand), negative (diminishing the effect), or neutral (blocking the effect of other allosteric modulators without affecting the orthosteric ligand). acs.org
The principles of allosteric modulation are well-exemplified by the action of certain indole-2-carboxamide analogues on the CB1 receptor. nih.govresearchgate.net These compounds have been identified as potent allosteric modulators, demonstrating the key characteristics of this regulatory mechanism. nih.govresearchgate.net For example, some indole-2-carboxamides can enhance the binding of CB1 agonists to the orthosteric site while simultaneously acting as inhibitors of agonist-induced G-protein activation. nih.gov This is a hallmark of biased allosteric modulation, where the modulator selectively influences a subset of the receptor's signaling outputs.
Structure-activity relationship (SAR) studies have revealed that the allosteric modulating activity of these indole-2-carboxamides is highly dependent on their chemical structure. nih.gov The presence of the indole ring appears to be more critical for the ligand's binding affinity to the allosteric site than for the degree of cooperativity with the orthosteric ligand. researchgate.net Furthermore, substitutions at various positions on the indole ring and the phenyl ring can significantly impact the potency and nature of the allosteric modulation. nih.gov
While the concept of allosteric modulation is well-established for indole-2-carboxamides, there is currently a lack of direct evidence to suggest that this compound or its close analogues act as allosteric modulators on their known or putative targets. The primary mechanism of action identified for indole-4-carboxamides in M. tuberculosis involves metabolism to an active antimetabolite, which is a distinct pharmacological principle from allosteric modulation. nih.gov However, the diverse biological activities of the broader indole carboxamide class suggest that the potential for allosteric interactions with various receptors or enzymes should not be entirely ruled out and warrants further investigation.
The table below highlights the key features of allosteric modulation by indole-2-carboxamide analogues.
| Aspect of Allosteric Modulation | Findings for Indole-2-Carboxamide Analogues (on CB1 receptor) |
|---|---|
| Binding Site | Binds to a distinct allosteric site, not the orthosteric agonist site. nih.govresearchgate.net |
| Mechanism | Induces a conformational change in the receptor, modulating agonist binding and signaling. acs.org |
| Type of Modulation | Can be positive, negative, or neutral, and often exhibits biased signaling. nih.govnih.gov |
| Structural Requirements | The indole ring is crucial for binding affinity; substitutions influence potency and cooperativity. researchgate.netnih.gov |
Structure Activity Relationship Sar Studies and Rational Design of N Methyl 1h Indole 4 Carboxamide Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of indole-based compounds is highly sensitive to the position and chemical nature of substituents on the indole (B1671886) core. Systematic modifications at various positions have revealed critical insights into their structure-activity relationships (SAR).
Indole N-H Position: The nitrogen atom of the indole ring is a key interaction point. While the parent N-H can act as a hydrogen bond donor, its substitution, particularly methylation, significantly alters the molecule's properties. N-methylation can enhance metabolic stability and cell permeability by removing the acidic proton. In some series, N-methylation of both the indole and amide nitrogens has been shown to restore potency, potentially by re-establishing a favorable spatial orientation for target binding. nih.gov In other contexts, methylation of the indole nitrogen is a common strategy in late-stage functionalization of bioactive molecules. acs.org
C2 and C3 Positions: The C2 and C3 positions of the indole ring are crucial for modulating activity. For certain targets, modifications at the C2-position are favorable as this part of the molecule is often situated near the entrance of the binding site. acs.org In the context of CB1 receptor allosteric modulators based on an indole-2-carboxamide scaffold, introducing short alkyl groups at the C3 position was found to enhance potency. nih.gov Specifically, a critical chain length at the C3-position can significantly impact binding affinity and cooperativity. nih.gov
C4, C5, and C6 Positions: The substitution pattern on the benzo part of the indole ring is a key determinant of activity. The 4-carboxamide group itself is a primary feature, but additional substitutions at adjacent positions can fine-tune the electronic and steric properties of the molecule.
Halogenation: The introduction of halogens, particularly at the C5 position, is a recurring theme in the optimization of indole carboxamides. For instance, a chloro or fluoro group at the C5 position of 1H-indole-2-carboxamides enhanced potency for the CB1 receptor. nih.govnih.gov This suggests that an electron-withdrawing group at this position is beneficial for activity. nih.gov
Alkylation: Alkyl groups at various positions also play a significant role. In a series of anti-Trypanosoma cruzi compounds, a methyl or cyclopropyl (B3062369) group at the 5'-position of the indole was found to be ideal for potency. nih.gov For anti-tuberculosis agents, 4,6-dimethylindole-2-carboxamides showed potent activity. nih.gov
The table below summarizes the observed impact of substitutions at different positions on the indole ring for related indole carboxamide scaffolds.
| Position | Substituent Type | Observed Effect on Biological Activity | Reference |
| Indole N1 | Methylation (in conjunction with amide N-methylation) | Restored potency and improved solubility for anti-Trypanosoma cruzi agents. | nih.gov |
| C3 | Short alkyl groups (e.g., ethyl, propyl) | Enhanced potency of CB1 receptor allosteric modulators. | nih.govnih.gov |
| C5 | Chloro, Fluoro (electron-withdrawing groups) | Enhanced potency of CB1 receptor allosteric modulators. | nih.govnih.gov |
| C5' | Methyl, Cyclopropyl | Ideal for potency in anti-Trypanosoma cruzi compounds. | nih.gov |
| C4, C6 | Dimethyl | Potent activity observed in anti-tuberculosis indole-2-carboxamides. | nih.gov |
Role of the Carboxamide Moiety in Target Binding and Interactions
The carboxamide group at the C4 position is a cornerstone of the molecular architecture and is often indispensable for biological activity. This functional group is capable of forming multiple hydrogen bonds, acting as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the carbonyl oxygen). These interactions are frequently critical for anchoring the ligand within the binding site of a target protein.
Studies on related indole carboxamides have consistently highlighted the importance of this moiety. For example, in a series of 1H-indole-2-carboxamides developed as CB1 allosteric modulators, the carboxamide functionality was found to be essential for activity. nih.gov Further research into anti-trypanosomal agents demonstrated this dependency quite dramatically; replacing the carboxamide with a bioisostere like a sulfonamide led to a complete loss of potency. nih.gov This underscores the specific and crucial role the carboxamide's structural and electronic features play in molecular recognition at the target. The secondary amide, in particular, was shown to be crucial for activity in these instances. nih.gov
Influence of N-Methylation and Other Alkylations on Activity and Selectivity
N-methylation, both at the indole nitrogen and the carboxamide nitrogen, is a powerful tool for modulating the pharmacological profile of these derivatives.
Indole N-Methylation: As mentioned, methylation at the N1 position of the indole ring eliminates a hydrogen bond donor capability, which can be either beneficial or detrimental depending on the target's binding site topology. This modification also increases lipophilicity, which can affect solubility, cell membrane permeability, and metabolic stability. For tryptamine-derived compounds, methylation often occurs exclusively at the indole nitrogen. acs.org
Carboxamide N-Methylation: Methylating the amide nitrogen converts a secondary amide to a tertiary amide, removing a hydrogen bond donor and adding steric bulk. In the development of 1H-indole-2-carboxamides with anti-Trypanosoma cruzi activity, N-methylating the amide resulted in a compound with equivalent potency to the non-methylated parent. nih.gov Interestingly, a derivative that was methylated at both the amide and the indole nitrogen positions showed a restoration of potency and, importantly, a better solubility profile. nih.gov This suggests a complex interplay between the two methylation sites, possibly working in concert to achieve an optimal conformation and physicochemical properties.
The following table illustrates the effects of N-alkylation on activity from a study on anti-trypanosomal 1H-indole-2-carboxamides.
| Compound Modification | Indole N1 | Amide N | Resulting Potency (pEC₅₀) | Key Finding | Reference |
| Parent Compound | H | H | ~5.8 | - | nih.gov |
| Amide N-methylation | H | Me | ~5.0 | Decreased potency | nih.gov |
| Dual N-methylation | Me | Me | 5.8 | Restored potency, improved solubility | nih.gov |
Pharmacophore Identification and Optimization
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary for a molecule to interact with a specific biological target. For indole carboxamide derivatives, several key pharmacophoric features have been identified through extensive SAR studies.
For a class of indole-2-carboxamide allosteric modulators of the CB1 receptor, the essential elements of the pharmacophore were determined to be: nih.gov
An indole-2-carboxamide core.
An electron-withdrawing group at the C5 position.
An alkyl chain of a specific length at the C3 position.
A linker of a defined length connecting the amide nitrogen to a terminal phenyl ring.
An amino substituent on the terminal phenyl ring.
Optimization of these features is a key strategy in rational drug design. By identifying the crucial components of the pharmacophore, chemists can focus on modifying these elements to enhance binding affinity and selectivity. Predictive Quantitative Structure-Activity Relationship (QSAR) models are often developed based on these pharmacophores to guide the synthesis of new, more active compounds. nih.gov The goal is to refine the arrangement of hydrogen bond donors, acceptors, hydrophobic regions, and aromatic rings to achieve a more perfect fit with the target receptor.
Rational Design Strategies for Enhanced Potency and Selectivity
Rational design leverages the understanding of SAR and pharmacophore models to create new molecules with improved properties. This approach moves beyond random screening to a more directed and efficient process of drug discovery.
Key strategies include:
Structure-Based Design: When the 3D structure of the biological target is known, computational docking studies can be used to predict how newly designed molecules will bind. This allows for the design of compounds with shapes and functionalities that are complementary to the target's binding site. nih.gov
Scaffold Hopping and Bioisosteric Replacement: This involves replacing the central indole carboxamide core with other chemical structures that maintain the key pharmacophoric features. Alternatively, specific functional groups are replaced with bioisosteres (e.g., replacing a phenyl ring with a pyridine (B92270) ring) to improve properties like solubility or metabolic stability while retaining or enhancing activity.
SAR-Guided Optimization: Based on initial "hit" compounds, systematic modifications are made to probe the SAR. For instance, after identifying that a 6-fluoro-9-methyl disubstitution pattern was beneficial for a series of tetrahydro-γ-carbolines, further modifications were focused on other parts of the molecule while retaining this optimal pattern. acs.org This iterative process of design, synthesis, and testing allows for the gradual refinement of molecules to achieve greater potency and selectivity. mdpi.com
Through these rational design approaches, indole carboxamide derivatives can be fine-tuned, leading to the discovery of compounds with nanomolar potency and favorable drug-like profiles. nih.govacs.org
Computational Chemistry and in Silico Approaches in N Methyl 1h Indole 4 Carboxamide Research
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interactions between a ligand, such as N-methyl-1H-indole-4-carboxamide, and a protein target at the atomic level.
| Target Protein | Therapeutic Area | Key Findings from Docking Studies with Indole Derivatives |
|---|---|---|
| Poly (ADP-ribose) polymerase-1 (PARP-1) | Cancer | Studies on related quinoline-amide compounds have explored binding to PARP-1, a key DNA repair enzyme. nih.gov Docking simulations help in understanding the interactions that lead to the inhibition of PARP-1, which is a critical strategy in treating certain cancers. nih.gov |
| Monoamine Oxidase B (MAO-B) | Neurodegenerative Diseases | Molecular docking has been used to investigate the binding of various indole derivatives to MAO-B, an enzyme involved in the degradation of neurotransmitters. nih.gov These studies help in designing selective MAO-B inhibitors for conditions like Parkinson's disease. |
| DNA | Anticancer, Antimicrobial | Docking studies have been employed to understand how indole-based compounds interact with DNA. nih.govresearchgate.net These interactions can lead to DNA damage or interfere with replication, forming the basis of some anticancer and antimicrobial therapies. nih.govresearchgate.net |
| α-glucosidase | Diabetes | Docking simulations have revealed key interactions between indole derivatives and the active site of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govnih.govresearchgate.netresearchgate.netbbrc.in This information is crucial for developing new antidiabetic agents. nih.gov |
| Squalene (B77637) synthase | Cardiovascular Disease | No specific docking studies for this compound with squalene synthase were found in the provided search results. However, this enzyme is a target for cholesterol-lowering drugs, and docking could be used to explore the potential of indole derivatives as inhibitors. |
| Lanosterol-14α demethylase | Antifungal | This enzyme is a key target for antifungal drugs. wikipedia.org Molecular docking of indole derivatives, such as methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, has been performed to understand their antifungal activity. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
QSAR studies on various indole derivatives have been conducted to develop models that can predict their biological activities, such as anticancer and enzyme inhibitory effects. biointerfaceresearch.com These models are built using statistical methods like partial least squares (PLS) regression and are validated to ensure their predictive power. biointerfaceresearch.com For instance, QSAR models have been developed for 2-phenyl-1H-indole derivatives to predict their antiproliferative activity against breast cancer cell lines. biointerfaceresearch.com
3D-QSAR Methodologies
Three-dimensional QSAR (3D-QSAR) methods take into account the three-dimensional structure of molecules to develop more accurate predictive models.
Comparative Molecular Field Analysis (CoMFA): CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with their biological activities. nih.govnih.govimist.ma This method has been applied to various classes of indole derivatives to understand their structure-activity relationships. nih.gov
Comparative Molecular Similarity Index Analysis (CoMSIA): CoMSIA is similar to CoMFA but includes additional fields such as hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.govnih.govimist.ma This often leads to more robust and predictive models. nih.gov
3D-QSAR studies on N1-arylsulfonylindole compounds have been used to develop models for 5-HT6 antagonists, providing insights for designing new compounds with improved activity. nih.gov The contour maps generated from CoMFA and CoMSIA analyses highlight regions where modifications to the molecule can enhance or decrease its biological activity. nih.govimist.ma
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are computational methods that simulate the movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior of biological systems, such as the stability of a ligand-protein complex.
MD simulations have been used to study the stability of complexes between indole derivatives and their protein targets. nih.govmdpi.comnih.govresearchgate.netnih.gov For example, MD simulations of N-arylsulfonyl-indole-2-carboxamide derivatives bound to fructose-1,6-bisphosphatase have shown that the screened compounds can bind stably to the enzyme. mdpi.com These simulations help to validate the binding modes predicted by molecular docking and provide a more dynamic picture of the interactions. nih.govmdpi.com
In Silico Prediction of Biological Activity and Interactions
In silico methods are increasingly used to predict the biological activity and potential interactions of novel compounds before they are synthesized and tested in the lab. nih.gov These predictions are based on the chemical structure of the molecule and can include a wide range of properties, from enzyme inhibition to receptor binding. nih.gov
For various indole derivatives, in silico tools have been used to predict their potential as kinase inhibitors, enzyme inhibitors, and G-protein coupled receptor (GPCR) ligands. nih.gov These predictions help to prioritize compounds for further experimental investigation. nih.gov
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.
Virtual screening campaigns, utilizing both structure-based and ligand-based approaches, have been employed to identify novel ligands based on the indole scaffold. mdpi.com These methods have successfully identified new inhibitors for various targets. mdpi.commdpi.comnih.gov For example, a combination of pharmacophore modeling and molecular docking has been used to screen databases for new fructose-1,6-bisphosphatase inhibitors based on the N-arylsulfonyl-indole-2-carboxamide scaffold. mdpi.com
Future Research Directions and Broader Therapeutic Implications for Indole Carboxamide Compounds
Exploration of Novel Biological Targets
The versatility of the indole (B1671886) carboxamide structure allows for the design of ligands for a wide range of biological targets. Future research will likely explore the activity of novel indole carboxamides against new and challenging targets, including various enzymes and receptors implicated in a range of diseases.
Development of Multi-Targeting Agents
The ability to modify multiple positions on the indole carboxamide scaffold provides an opportunity to design multi-targeting agents. Such compounds could be beneficial in complex diseases like cancer, where targeting multiple pathways simultaneously can lead to improved efficacy and reduced development of resistance.
Advancements in Synthetic Methodologies for Indole Carboxamides
The development of more efficient and versatile synthetic methods for the preparation of diverse indole carboxamides is an ongoing area of research. rsc.orgacs.org This includes the use of novel catalytic systems and the development of one-pot reactions to streamline the synthesis of complex derivatives. acs.org
Integration of Advanced Computational and Experimental Techniques
The integration of computational modeling and experimental screening will be crucial for the rational design of new indole carboxamide-based therapeutic agents. In silico methods can be used to predict the binding of compounds to their targets and to guide the design of more potent and selective molecules.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for N-methyl-1H-indole-4-carboxamide, and how do reaction conditions impact yield optimization?
- Answer: Synthesis typically involves coupling reactions between indole precursors and carboxamide derivatives. For example, intermediates like 5-chloro-3-(hydroxymethyl)-1H-indole-2-carboxamide can undergo azide substitution (via DPPA/DBU) to introduce functional groups . Key factors include solvent choice (e.g., chloroform for NMR monitoring), temperature control, and purification via Combiflash chromatography (0–30% ethyl acetate in hexane) to isolate products with >95% purity . Reaction yields (e.g., 30–48%) depend on steric hindrance and substituent reactivity .
Q. How are spectroscopic techniques (NMR, HRMS) applied to confirm the structural integrity of N-methyl-1H-indole-4-carboxamide derivatives?
- Answer:
- 1H/13C NMR : Chemical shifts for indole protons (δ ~7.1–8.8 ppm) and methyl groups (δ ~2.8–3.9 ppm) confirm substitution patterns. For example, the N-methyl resonance appears as a singlet at δ 2.92 ppm in CDCl3 .
- HRMS : Accurately measures molecular ions (e.g., [M+H]+ for C10H10N2O: calcd. 174.0793, observed 174.0791) .
- Elemental Analysis : Validates purity (e.g., C, H, N within ±0.4% of theoretical values) .
Advanced Research Questions
Q. What strategies are used to establish structure-activity relationships (SAR) for N-methyl-1H-indole-4-carboxamide in anticancer research?
- Answer: SAR studies focus on substituent effects at the indole 3- and 4-positions. For example:
- Electron-withdrawing groups (e.g., Cl, NO2) enhance cytotoxicity by modulating electron density and binding to targets like Bcl-2/Mcl-1 .
- Side-chain modifications : Introducing benzophenone or phenyl azide groups enables photoaffinity labeling to identify protein targets .
- In vitro assays : Compounds are tested against cancer cell lines (e.g., IC50 values via MTT assays), with SAR data guiding lead optimization .
Q. How can researchers optimize the pharmacokinetic properties of N-methyl-1H-indole-4-carboxamide derivatives for anti-mycobacterial applications?
- Answer:
- Lipophilicity adjustments : Adding cyclohexyl or aryl groups improves membrane permeability, as seen in analogs with MIC values <1 µg/mL against M. tuberculosis .
- Metabolic stability : Incubation with liver microsomes identifies vulnerable sites (e.g., methyl groups prone to oxidation), guiding deuterium incorporation or fluorination .
- In vivo models : Efficacy is validated in murine tuberculosis models, with pharmacokinetic parameters (AUC, Cmax) optimized via dosing regimens .
Q. What computational approaches predict the binding affinity of N-methyl-1H-indole-4-carboxamide to biological targets?
- Answer:
- Molecular docking : Uses software (e.g., AutoDock Vina) to model interactions with protein active sites (e.g., cannabinoid receptors) .
- QSAR models : Correlate substituent descriptors (e.g., logP, polar surface area) with bioactivity to prioritize synthetic targets .
- MD simulations : Assess binding stability over time (e.g., RMSD <2 Å over 100 ns trajectories) .
Methodological Considerations
Q. What in vitro assays are recommended for evaluating the biological activity of N-methyl-1H-indole-4-carboxamide derivatives?
- Answer:
- Anticancer : MTT assays (IC50 determination), apoptosis assays (Annexin V/PI staining), and Western blotting for target proteins (e.g., Bcl-2) .
- Antimycobacterial : Microplate Alamar Blue assay (MIC determination) and time-kill kinetics .
- Enzyme inhibition : Fluorescence-based assays (e.g., HDAC or kinase inhibition) with positive controls (e.g., SAHA for HDACs) .
Q. How can researchers address synthetic challenges such as low yields in N-methyl-1H-indole-4-carboxamide functionalization?
- Answer:
- Catalyst optimization : Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in Suzuki-Miyaura reactions .
- Microwave-assisted synthesis : Reduces reaction times (e.g., from 24 h to 30 min) and improves yields by 15–20% .
- Protecting groups : Use of Boc or Fmoc groups prevents side reactions during multi-step syntheses .
Data Interpretation and Contradictions
Q. How should conflicting bioactivity data between in vitro and in vivo studies for N-methyl-1H-indole-4-carboxamide analogs be resolved?
- Answer:
- ADME profiling : Assess bioavailability (e.g., Caco-2 permeability) and plasma protein binding to explain discrepancies .
- Metabolite identification : LC-MS/MS detects active metabolites that may contribute to in vivo efficacy .
- Dose-response recalibration : Adjust in vivo dosing to match in vitro effective concentrations .
Q. What analytical techniques validate the purity of N-methyl-1H-indole-4-carboxamide in complex matrices (e.g., biological samples)?
- Answer:
- HPLC-DAD/UV : Retention time and UV spectra (λmax ~280 nm for indole) confirm identity .
- LC-HRMS : Quantifies impurities at <0.1% levels and confirms isotopic patterns .
- 2D NMR : Resolves overlapping signals in crude extracts (e.g., NOESY for stereochemistry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
